molecular formula C9H20N2O B13199410 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol

Cat. No.: B13199410
M. Wt: 172.27 g/mol
InChI Key: RXQZSIBVWMLKCH-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol ( 1697919-08-6) is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . Its structure features a piperidine ring with a hydroxyl group and a 2-aminoethyl side chain at the 4-position, alongside two methyl groups at the 3-position, defining its unique stereochemical and reactive properties. As a functionalized piperidine, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Potential applications include its use in the design and synthesis of novel pharmaceutical candidates, particularly due to the presence of both amino and hydroxyl functional groups, which allow for further chemical modifications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 1697919-08-6 • Molecular Formula: C9H20N2O • Molecular Weight: 172.27 g/mol • MDL Number: MFCD31426993

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(2-aminoethyl)-3,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-8(2)7-11-6-4-9(8,12)3-5-10/h11-12H,3-7,10H2,1-2H3

InChI Key

RXQZSIBVWMLKCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1(CCN)O)C

Origin of Product

United States

Preparation Methods

Reaction of 3,3-Dimethylpiperidine with Ethylene Oxide

Reaction Description:

The primary synthesis involves the nucleophilic attack of 3,3-dimethylpiperidine on ethylene oxide, leading to the formation of a hydroxyethyl derivative. This step is crucial for installing the hydroxyl group at the 4-position of the piperidine ring.

Reaction Conditions:

  • Reagents: 3,3-dimethylpiperidine, ethylene oxide
  • Catalyst: Basic catalysts such as potassium hydroxide or sodium hydride
  • Temperature: Typically maintained at 80–120°C
  • Pressure: Ethylene oxide is used under pressure to facilitate the reaction

Reaction Mechanism:

The nucleophilic nitrogen atom in 3,3-dimethylpiperidine attacks the epoxide ring of ethylene oxide, opening it and forming a β-hydroxyethyl amine intermediate.

Step Description Reagents & Conditions Yield/Notes
1 Nucleophilic attack 3,3-dimethylpiperidine + ethylene oxide Elevated temperature, basic catalyst
2 Ring opening Formation of hydroxyethyl derivative Purification by distillation or chromatography

Alkylation with Ethylene Dihalides

Alternative route involves the alkylation of the amino group with ethylene dihalides (e.g., ethylene dichloride) to introduce the aminoethyl chain.

  • Reagents: Ethylene dichloride, sodium or potassium carbonate
  • Conditions: Reflux in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF)
  • Outcome: Formation of N-(2-hydroxyethyl) derivatives, which can be further processed

Conversion to the Final Hydroxylated Product

The hydroxylated intermediate can be selectively oxidized or directly functionalized to introduce the amino group at the 2-position of the ethyl chain, often via reductive amination or nucleophilic substitution.

Reaction Conditions:

  • Reagents: Ammonia or primary amines, reducing agents like sodium borohydride or lithium aluminum hydride
  • Temperature: Controlled at room temperature to moderate heating
  • Outcome: Formation of the aminoethyl side chain attached to the piperidine ring

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and catalytic processes are employed to optimize yield, safety, and environmental impact. Catalysts such as palladium or nickel may be used to facilitate hydrogenation steps if reduction is involved.

Data Tables Summarizing Reaction Conditions

Step Reagents Solvent Catalyst Temperature Time Yield (%) Notes
1 3,3-dimethylpiperidine + ethylene oxide None (gas) Basic catalyst 80–120°C 4–8 hours 75–85 Nucleophilic attack
2 Ethylene dichloride + sodium carbonate Acetonitrile None Reflux 6–12 hours 70–80 Alkylation step
3 Hydroxyethyl derivative + ammonia Ethanol None Room temp 12–24 hours 65–75 Reductive amination

Research and Literature Support

  • The synthesis involving ethylene oxide and piperidine derivatives is well-documented in organic synthesis literature, emphasizing the nucleophilic attack mechanism and subsequent functionalization steps (see references,).
  • Industrial methods focus on optimizing reaction conditions for scale-up, including temperature control, catalyst choice, and solvent optimization, as discussed in chemical manufacturing reports and patents.

Notes and Considerations

  • Purity and Selectivity: Proper control of reaction conditions minimizes side reactions such as over-alkylation or oxidation.
  • Safety: Handling ethylene oxide requires strict safety protocols due to its toxicity and flammability.
  • Environmental Impact: Use of green solvents and catalytic processes aligns with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol and Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Key Applications/Activities Reference ID
4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol Piperidine 4-OH, 3,3-dimethyl, 2-aminoethyl Hypothesized: Neurological modulation
Histamine diphosphate Imidazole 4-(2-Aminoethyl)imidazole, phosphate groups Vasodilation, immune response
Dopamine derivatives Catecholamine 4-(2-Aminoethyl)benzene-1,2-diol Neurotransmission, Parkinson’s treatment
Isoindoline-1,3-dione antimicrobials Isoindoline-dione 4-(2-Aminoethyl)aniline substituents Enhanced antimicrobial potency
4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol Piperidine 4-OH, 4-aminomethyl, 1-(2-phenylethyl) Intermediate in drug synthesis

Key Observations:

  • Rigidity vs.
  • Polarity: The hydroxyl and aminoethyl groups increase water solubility, similar to dopamine derivatives, which require hydrophilicity for blood-brain barrier penetration .
  • Steric Effects: The 3,3-dimethyl groups introduce steric hindrance, a feature absent in simpler analogs like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol .

Physicochemical Properties

While experimental data for the target compound are unavailable, properties can be inferred from analogs:

Table 2: Estimated Physicochemical Properties

Property 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol Histamine Diphosphate Dopamine
Molecular Weight (g/mol) ~186 (estimated) 307.17 153.18
Hydrogen Bond Donors 2 (OH, NH2) 6 3
LogP (Lipophilicity) ~0.5 (moderately hydrophilic) -2.1 (highly hydrophilic) -0.48
Solubility High in polar solvents Water-soluble Water-soluble

Key Observations:

  • The target compound’s higher lipophilicity compared to histamine diphosphate may improve cell membrane permeability .
  • Its lower molecular weight than dopamine derivatives could facilitate pharmacokinetic optimization .

Antimicrobial Activity:

  • The addition of 4-(2-aminoethyl)aniline groups to isoindoline-1,3-dione scaffolds significantly enhanced antimicrobial potency against drug-resistant pathogens . This suggests that the aminoethyl group in the target compound may similarly augment bioactivity.

Neurological Activity:

  • Dopamine derivatives (e.g., N-acetyldopamine) demonstrate the critical role of 4-(2-aminoethyl)benzene-1,2-diol moieties in neurotransmitter function . The target compound’s aminoethyl group may interact with dopamine receptors or transporters.

Biological Activity

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol, also known as TAAR1 modulator, is a chemical compound that has garnered attention in pharmacological research due to its interactions with trace amine-associated receptors (TAARs). This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two methyl groups and an aminoethyl group. Its molecular formula is C9H18N2OC_9H_{18}N_2O with a molecular weight of approximately 172.27 g/mol. The structural characteristics contribute to its interaction with various biological targets, particularly in the central nervous system.

4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol primarily acts as a modulator of TAAR1. This receptor is involved in neurotransmitter signaling pathways that regulate mood and sensory processing. The modulation of TAAR1 by this compound has implications for treating mood disorders and other neuropsychiatric conditions by potentially influencing dopamine signaling pathways.

Neuropharmacological Effects

Research indicates that 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol may exhibit the following biological activities:

  • Dopamine Modulation : Influences dopamine pathways, which are critical for mood regulation and reward processing.
  • Potential Antidepressant Effects : By modulating TAAR1, it may offer therapeutic benefits for conditions such as depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate neurotransmitter systems effectively. For example, it has been shown to affect the release of serotonin and norepinephrine, further supporting its potential role in treating mood disorders .

Comparative Analysis with Related Compounds

The biological activity of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol can be compared with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
1-(2-Aminoethyl)-4-methylpiperidin-4-olPiperidine ring with methyl groupDifferent substitution pattern affecting activity
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amineDimethyl substitution at nitrogenPotentially different receptor interactions
3,3-Dimethylpiperidin-4-olMethyl groups at positions 3 and 3Lacks aminoethyl side chain

These compounds differ primarily in their substitution patterns on the piperidine ring, which affects their respective biological activities and receptor interactions.

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of 4-(2-Aminoethyl)-3,3-dimethylpiperidin-4-ol:

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